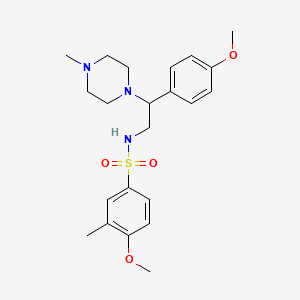

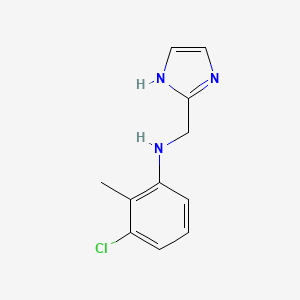

2-cyano-3-(2,5-dimethoxyphenyl)-N-(2,3-dimethylphenyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-cyano-3-(2,5-dimethoxyphenyl)-N-(2,3-dimethylphenyl)propanamide, also known as 2-CN-DMPP, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. 2-CN-DMPP has been studied for its ability to act as a ligand for various receptors, as well as its ability to modulate the activity of certain enzymes. Additionally, 2-CN-DMPP has been shown to possess a number of biochemical and physiological effects, and has been studied for its potential use in laboratory experiments.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Antibacterial Activities : Derivatives of the core structure have been synthesized and evaluated for their antibacterial activities. For instance, new 2-propenoyl hydrazines, 2-propenoylamides, and 2-thiol propenoates have been developed, some of which were further cyclized to yield novel heterocyclic derivatives, demonstrating the compound's utility in generating bioactive molecules (El‐Ziaty & Shiba, 2007).

Catalytic Applications : Research on the direct transformation of N,N-dimethylformamide to the cyano group (-CN) through palladium-catalyzed cyanation of heteroarenes via C-H functionalization highlights the synthetic versatility of cyano derivatives in organic chemistry (Ding & Jiao, 2011).

Herbicidal Activity : The synthesis and evaluation of N-(5,7-dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide demonstrated effective herbicidal activity, showcasing the agricultural applications of this compound class (Liu et al., 2008).

Potential Applications

Organic Solar Cells : Molecular engineering of organic sensitizers, including those based on cyanate esters, for solar cell applications has been investigated. These sensitizers exhibit high incident photon to current conversion efficiency, underscoring the potential of cyanate ester derivatives in renewable energy technologies (Kim et al., 2006).

Dynamin GTPase Inhibitors : The development of indole-based dynamin GTPase inhibitors, utilizing the cyanoamide moiety, highlights the therapeutic potential of these compounds in cellular endocytosis and other critical biological processes (Gordon et al., 2013).

Photoluminescent Materials : The electrochemical oxidation of amino-cyano phenylthiophene derivatives has led to the discovery of a new class of photoluminescent materials, expanding the application of cyano derivatives in materials science (Ekinci et al., 2000).

Propriétés

IUPAC Name |

2-cyano-3-(2,5-dimethoxyphenyl)-N-(2,3-dimethylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-13-6-5-7-18(14(13)2)22-20(23)16(12-21)10-15-11-17(24-3)8-9-19(15)25-4/h5-9,11,16H,10H2,1-4H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNDSTSCRMNKINH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C(CC2=C(C=CC(=C2)OC)OC)C#N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-3-(2,5-dimethoxyphenyl)-N-(2,3-dimethylphenyl)propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[d]thiazol-6-yl(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2916055.png)

![2,2,2-Trifluoro-N-[3-(trifluoroacetamido)phenyl]-acetamide](/img/structure/B2916057.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2916058.png)

![N-(2-chlorophenyl)-2-[(4-fluorophenyl)sulfonyl]acetamide](/img/structure/B2916059.png)

![2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2916063.png)

![2-(4-(5-isopropyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-methylacetamide](/img/structure/B2916065.png)

![7-[(4-Chlorophenyl)methyl]-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2916068.png)

![3-[(5-Chloro-2-nitrophenyl)amino]propan-1-ol](/img/structure/B2916071.png)

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1-methylpyrazol-3-yl)methanone](/img/structure/B2916073.png)